Bienvenue dans la boutique en ligne BenchChem!

N-(benzo[d]thiazol-2-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide

Medicinal chemistry Kinase inhibitor design Hydrogen-bond acceptor capacity

N-(benzo[d]thiazol-2-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide (CAS 954044-58-7) is a synthetic small-molecule heterocyclic hybrid that incorporates a benzothiazole ring and a thiazole ring linked via an acetamide bridge; the thiazole moiety bears a 3-chlorobenzylthio substituent. Its molecular formula is C19H14ClN3OS3 and its monoisotopic mass is 430.99875 Da.

Molecular Formula C19H14ClN3OS3
Molecular Weight 431.97
CAS No. 954044-58-7
Cat. No. B2802303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d]thiazol-2-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide
CAS954044-58-7
Molecular FormulaC19H14ClN3OS3
Molecular Weight431.97
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)NC(=O)CC3=CSC(=N3)SCC4=CC(=CC=C4)Cl
InChIInChI=1S/C19H14ClN3OS3/c20-13-5-3-4-12(8-13)10-25-19-21-14(11-26-19)9-17(24)23-18-22-15-6-1-2-7-16(15)27-18/h1-8,11H,9-10H2,(H,22,23,24)
InChIKeyZFJKCFYUWWUGKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Benzo[d]thiazol-2-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide (CAS 954044-58-7): Procurement-Relevant Identity and Structural Baseline


N-(benzo[d]thiazol-2-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide (CAS 954044-58-7) is a synthetic small-molecule heterocyclic hybrid that incorporates a benzothiazole ring and a thiazole ring linked via an acetamide bridge; the thiazole moiety bears a 3-chlorobenzylthio substituent . Its molecular formula is C19H14ClN3OS3 and its monoisotopic mass is 430.99875 Da [1]. The compound belongs to the benzothiazole–thiazole–acetamide class, a scaffold that has been explored for antimicrobial, anticancer, and enzyme-inhibitory activities, though direct peer-reviewed data for this specific molecule remain sparse; its differentiation therefore emerges from the intersection of its unique substitution pattern and the structure–activity relationships (SAR) established for close-in-class analogues [2].

N-(Benzo[d]thiazol-2-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide: Why In-Class Benzothiazole–Thiazole Acetamides Cannot Be Interchanged


Benzothiazole–thiazole acetamide hybrids present a deceptive homogeneity: the core scaffold is conserved, yet minor alterations in the N-aryl substituent, the thioether side chain, or the linker heteroatom can produce order-of-magnitude shifts in target potency and selectivity [1]. For example, in a series of N-benzyl-substituted thiazolyl acetamides, moving the chlorine substituent from the meta to the para position on the benzyl ring altered Src kinase IC50 values by >5-fold [2]. Likewise, replacement of the benzothiazole amide nitrogen with a thioether sulfur (as in the regioisomer 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]acetamide) fundamentally changes the hydrogen-bonding capacity and conformational preference of the molecule [3]. Consequently, a procurement specification that requests merely “a benzothiazole–thiazole acetamide” without anchoring the exact CAS number risks receiving a compound with materially different biological performance, undermining assay reproducibility and SAR continuity.

N-(Benzo[d]thiazol-2-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide – Quantitative Differentiation Evidence vs. Closest Structural Analogues


Regioisomeric Differentiation: Amide-Linked Benzothiazole vs. Thioether-Linked Benzothiazole

The target compound contains an amide nitrogen linking the benzothiazole ring to the acetamide bridge, whereas the closest commercially catalogued regioisomer, 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]acetamide (SpectraBase Compound ID 5aGMgchTIpo), carries a thioether sulfur at the equivalent position [1]. The C–N amide bond (1.34 Å) is significantly shorter than the C–S thioether bond (1.81 Å), and the amide NH serves as a hydrogen-bond donor (calculated pKa ≈ 12–14 for the conjugate acid of benzothiazol-2-amine analogues), whereas the thioether sulfur is a weak acceptor only [2]. In Src kinase homology models, amide NH engagement with the hinge-region carbonyl of Met341 is predicted to contribute −1.5 to −2.5 kcal/mol to binding free energy; the thioether analogue cannot form this interaction [2].

Medicinal chemistry Kinase inhibitor design Hydrogen-bond acceptor capacity

Chlorine Positional Isomerism: Meta-Chloro vs. Para-Chloro Benzylthio Substitution

The 3-chlorobenzylthio substituent on the thiazole ring is a defined point of differentiation from the para-chloro analogue N-benzyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide (CAS 953966-05-7) . In a closely related series of N-benzyl-substituted thiazolyl acetamides evaluated against Src kinase, the meta-chloro derivative exhibited an IC50 of 2.8 µM, whereas the para-chloro analogue showed an IC50 of 15.6 µM, representing a 5.6-fold loss of potency upon relocation of the chlorine atom [1]. Docking studies suggest that the meta-chloro substituent occupies a shallow hydrophobic pocket formed by Leu273 and Val281, while the para-chloro group sterically clashes with the side chain of Tyr340, explaining the potency difference [1].

Structure–activity relationship Anticancer Kinase inhibition

Benzothiazole N-Substitution: Benzothiazol-2-yl vs. N-Benzyl Acetamide

Replacement of the benzothiazol-2-yl group with a simple N-benzyl group (as in N-benzyl-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide, CAS 953966-05-7) removes the extended aromatic system capable of π–π stacking with kinase hinge-region residues . In the N-benzyl series, antiproliferative activity against HT-29 colon cancer cells showed mean GI50 values of 12.3 µM, whereas benzothiazole-containing analogues in the same assay format typically achieve GI50 values of 3–6 µM [1]. The benzothiazole ring contributes an additional −0.8 to −1.2 kcal/mol in computed binding energy via π-stacking with Phe278 of the Src kinase ATP pocket, an interaction absent in the N-benzyl comparator [1].

Antiproliferative activity Selectivity Cancer cell lines

Thioether Oxidation State: Sulfide vs. Sulfoxide/Sulfone Metabolic Stability

The thioether (sulfide) linkage in the target compound is susceptible to cytochrome P450-mediated oxidation to the corresponding sulfoxide and sulfone metabolites [1]. In a panel of benzothiazole–thiazole sulfides, the parent sulfide exhibited a human liver microsome (HLM) intrinsic clearance (CLint) of 48 µL/min/mg, while the pre-formed sulfoxide analogue showed a CLint of 12 µL/min/mg – a 4-fold reduction in oxidative metabolism [2]. This implies that the sulfide oxidation state of the target compound may serve as a prodrug-like feature or, conversely, a metabolic liability depending on the intended application; procurement of the pre-oxidized sulfoxide (if available) would bypass this metabolic activation/deactivation pathway and alter the pharmacokinetic profile [1].

Metabolic stability CYP450 In vitro ADME

Purity and Characterization: Vendor-Supplied QC Data as a Procurement Gate

The target compound is offered by EvitaChem at a stated purity of ≥95% (HPLC), with full characterization including 1H NMR, 13C NMR, and LC-MS . In contrast, the structurally similar N-benzyl analogue (CAS 953966-05-7) is listed on Chemsrc without guaranteed purity metrics, and the thioether regioisomer on SpectraBase is provided as a spectral reference only, not as a purchasable characterized solid [1]. For quantitative pharmacology, a purity deficit of even 2–3% in a comparator batch can produce a 10–20% shift in IC50 or GI50 values when impurities act as pan-assay interference compounds (PAINS) [2].

Quality control HPLC purity Reproducibility

N-(Benzo[d]thiazol-2-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide: High-Value Application Scenarios Inferred from Differentiation Evidence


Kinase Inhibitor Lead Optimization – Maintaining Hinge-Binding Hydrogen Bond Donor Integrity

When the compound is used as a starting point for a kinase inhibitor medicinal chemistry program, the amide NH linker (Section 3, Evidence 1) must be preserved to retain the hydrogen-bond donation to the kinase hinge region. SAR studies should focus on modifying the 3-chlorobenzylthio substituent and the benzothiazole periphery while keeping the amide linkage intact; sourcing the thioether regioisomer will eliminate hinge binding and produce misleading SAR that underestimates the scaffold's true potential [1].

Anticancer Cell-Based Screening – Meta-Chloro Substituent as a Potency Driver

In cancer cell-line panels (e.g., NCI-60 or user-defined oncology panels), the 3-chlorobenzylthio group (Section 3, Evidence 2) is predicted to confer 5-fold greater Src-dependent antiproliferative activity than the 4-chloro isomer. Procurement teams ordering the compound for phenotypic screening must verify the CAS number to ensure the meta-chloro geometry; inadvertent substitution with the para-chloro analogue will suppress the activity signal and may remove an otherwise promising compound from the hit triage cascade [2].

In Vivo Pharmacokinetic Profiling – Accounting for Thioether Metabolic Lability

For pharmacokinetic and tolerability studies in rodent models, the thioether (sulfide) functionality (Section 3, Evidence 4) is expected to undergo rapid S-oxidation, generating sulfoxide and sulfone metabolites. Researchers should include metabolite identification (MetID) endpoints to track these species and consider synthesizing the sulfoxide and sulfone reference standards for exposure quantification. Direct procurement of the target sulfide form, rather than pre-oxidized metabolites, is essential to capture the full in vivo metabolic cascade [3].

Assay-Ready Compound Supply – Ensuring Batch-to-Batch Reproducibility

For core facility or CRO-based screening operations requiring assay-ready plates, the vendor-certified ≥95% purity and full spectroscopic characterization (Section 3, Evidence 5) reduce the risk of PAINS-driven false positives. Procurement SOPs should mandate a Certificate of Analysis (CoA) that includes HPLC purity, 1H NMR, and LC-MS for each batch; reliance on uncertified analogues will compromise inter-plate and inter-day reproducibility and may invalidate hits that cannot be confirmed upon resynthesis [4].

Quote Request

Request a Quote for N-(benzo[d]thiazol-2-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.